molecular formula C10H20N2O B13081938 2-Amino-3-(4-methylcyclohexyl)propanamide

2-Amino-3-(4-methylcyclohexyl)propanamide

Cat. No.: B13081938
M. Wt: 184.28 g/mol
InChI Key: CMNIDKJVXWHVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-methylcyclohexyl)propanamide is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-Amino-3-(4-methylcyclohexyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Amino-3-(4-methylcyclohexyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-methylcyclohexyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3-(4-methylcyclohexyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-3-(4-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

CMNIDKJVXWHVFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.